2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol
Description
Background and Significance in Benzimidazole Chemistry
Benzimidazole represents one of the most significant heterocyclic systems in organic chemistry, characterized by its bicyclic structure formed through the fusion of benzene and imidazole rings. The significance of benzimidazole derivatives in chemical research stems from their exceptional stability and diverse reactivity patterns, which have made them invaluable building blocks for pharmaceutical and materials science applications. The benzimidazole ring system exhibits remarkable resistance to chemical degradation, maintaining structural integrity under exposure to alkalis, warm hydrochloric acid, and concentrated sulfuric acid conditions. This inherent stability, combined with the ability of the benzimidazole nucleus to undergo selective functionalization reactions, has established it as a privileged scaffold in medicinal chemistry.
The development of substituted benzimidazole derivatives has been driven by the recognition that structural modifications can dramatically alter biological activity and chemical properties. Research into nitrogen-substituted benzimidazoles has revealed that the introduction of alkyl groups at specific positions can enhance solubility, modify electronic properties, and influence coordination behavior with metal centers. The incorporation of isopropyl groups at the nitrogen-1 position, as observed in 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol, represents a strategic approach to tuning the steric and electronic environment around the heterocyclic core.
Contemporary investigations have demonstrated that benzimidazole derivatives serve as essential pharmacophores in numerous therapeutic agents, exhibiting activities including antimicrobial, antiviral, and anticancer properties. The versatility of the benzimidazole framework has led to its widespread adoption in drug discovery programs, where systematic structure-activity relationship studies have guided the development of clinically relevant compounds. The unique combination of aromatic character, hydrogen bonding capability, and metal coordination potential makes benzimidazole derivatives particularly attractive for applications in coordination chemistry and materials science.
Historical Context of Amino-Functionalized Benzimidazoles
The historical development of amino-functionalized benzimidazoles traces back to the pioneering work of Hoebrecker in 1872, who first synthesized benzimidazole derivatives through the reduction of nitro-substituted acetanilides. This foundational research established the basic synthetic methodologies that would later be refined and expanded to access more complex substitution patterns. The early recognition of benzimidazole derivatives occurred during vitamin B12 research, where the benzimidazole nucleus was identified as a crucial structural component, leading to intensive investigation of its chemical properties and synthetic accessibility.
The systematic exploration of 2-aminobenzimidazole derivatives gained momentum in the mid-20th century as researchers recognized their potential as versatile synthetic intermediates. Early synthetic approaches focused on the cyclization of appropriately substituted phenylenediamine precursors with various nitrogen-containing reagents, including isothiocyanates and guanidine derivatives. These methodologies established the fundamental reaction pathways that continue to inform contemporary synthetic strategies for amino-functionalized benzimidazoles.
The development of more sophisticated synthetic methods for amino-functionalized benzimidazoles has been driven by advances in understanding their mechanism of formation and reactivity patterns. Modern synthetic approaches have incorporated photochemical activation, microwave-assisted reactions, and metal-catalyzed transformations to achieve improved efficiency and selectivity. The introduction of visible light-mediated synthetic protocols has enabled the development of environmentally benign synthetic routes that operate under mild conditions without requiring traditional photocatalysts.
Research into amino-functionalized benzimidazoles has revealed their exceptional utility as building blocks for more complex heterocyclic systems. The presence of amino functionality at the 2-position provides multiple sites for further chemical modification, enabling the construction of diverse molecular architectures through condensation reactions, acylation processes, and cyclization sequences. These synthetic capabilities have established amino-functionalized benzimidazoles as essential intermediates in the preparation of pharmaceutical candidates and advanced materials.
Classification within Heterocyclic Organic Compounds
This compound belongs to the broader classification of nitrogen-containing heterocyclic organic compounds, specifically within the benzimidazole subfamily of bicyclic aromatic systems. The compound exhibits characteristics typical of both aromatic heterocycles and amino alcohols, creating a unique chemical profile that combines the stability of the benzimidazole core with the reactivity of primary amino and hydroxyl functional groups. This dual nature places the compound at the intersection of multiple chemical classifications, including heterocyclic aromatics, amino compounds, and alcohols.
From a structural perspective, the compound can be classified as a substituted benzimidazole featuring nitrogen-1 alkylation with an isopropyl group and carbon-2 functionalization with an aminoethyl substituent. The presence of the terminal hydroxyl group further classifies it as an amino alcohol derivative, providing sites for hydrogen bonding interactions and potential chemical modifications. The molecular architecture demonstrates the characteristic planarity associated with benzimidazole systems, while the flexible aminoethyl chain introduces conformational variability that influences its chemical behavior.
The heterocyclic classification of this compound is further refined by considering its electronic structure and bonding characteristics. The benzimidazole core exhibits aromatic character with delocalized pi-electron systems extending across both the benzene and imidazole portions of the molecule. The nitrogen atoms within the imidazole ring participate in aromatic stabilization while retaining basic character that enables protonation and metal coordination reactions. This electronic structure classification has important implications for predicting reactivity patterns and designing synthetic transformations.
Within the broader context of pharmaceutical chemistry, this compound can be classified as a potential bioactive scaffold due to its structural similarity to known therapeutic agents. The compound shares key structural features with established benzimidazole drugs, including the presence of nitrogen-containing substituents and conformational flexibility that may facilitate biological target recognition. This classification has guided research efforts to explore its potential applications in medicinal chemistry and drug discovery programs.
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is 2-[(1-propan-2-ylbenzimidazol-2-yl)amino]ethanol, which systematically describes the structural features in a hierarchical manner. The nomenclature begins with the longest carbon chain containing the hydroxyl group (ethanol), followed by specification of the amino substituent and its connection to the benzimidazole system.
The Chemical Abstracts Service registry number 431071-96-4 provides a unique identifier that facilitates database searches and chemical inventory management. This numerical designation is particularly important for commercial applications and regulatory documentation, as it eliminates ambiguity that might arise from alternative naming conventions or structural representations. The Chemical Abstracts Service number has been consistently assigned across multiple chemical databases and supplier catalogs, ensuring reliable identification of the compound in scientific literature and commercial transactions.
Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different approaches to systematic naming and historical naming conventions. Common alternatives include this compound, 2-(1-Isopropyl-1H-benzoimidazol-2-ylamino)-ethanol, and Ethanol, 2-[[1-(1-methylethyl)-1H-benzimidazol-2-yl]amino]. These variations primarily reflect differences in the representation of the isopropyl group and the connectivity between structural components.
The molecular identification of this compound is further supported by its International Chemical Identifier string and simplified molecular-input line-entry system representation. The International Chemical Identifier provides a standardized method for representing molecular structure in a machine-readable format, facilitating computational chemistry applications and database integration. The simplified molecular-input line-entry system notation CC(C)N1C2=CC=CC=C2N=C1NCCO offers a compact representation of the molecular structure that can be readily interpreted by chemical software systems.
The structural identification of this compound has been confirmed through multiple analytical techniques and database entries, establishing its molecular identity with high confidence. The consistency of molecular descriptors across different chemical databases provides validation of the assigned structure and supports the reliability of associated physical and chemical property data. This comprehensive identification framework enables researchers to access relevant information about the compound and facilitates communication within the scientific community regarding its properties and applications.
Properties
IUPAC Name |
2-[(1-propan-2-ylbenzimidazol-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(2)15-11-6-4-3-5-10(11)14-12(15)13-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQHGOBGSFGCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378275 | |
| Record name | 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431071-96-4 | |
| Record name | 2-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol typically involves the condensation of 1-isopropyl-1H-benzimidazole with an appropriate amine and an alcohol. One common method is the reaction of 1-isopropyl-1H-benzimidazole with ethanolamine under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its benzimidazole core is known for various pharmacological activities, including:
- Antimicrobial Activity: Studies have indicated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the isopropyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes .
- Anticancer Properties: Research has suggested that compounds containing benzimidazole structures can inhibit cancer cell proliferation. For instance, derivatives have been explored for their ability to induce apoptosis in various cancer cell lines .
Pharmacological Studies
The pharmacological profile of this compound includes:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited in drug design to target diseases related to enzyme dysregulation .
- Receptor Modulation: Preliminary studies suggest that this compound could interact with neurotransmitter receptors, indicating potential applications in neuropharmacology for conditions such as anxiety and depression .
Material Science
In material science, this compound has been investigated for its role in developing new materials with enhanced properties.
- Polymer Chemistry: The compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its amine group allows for further chemical modifications, enabling the creation of tailored materials for applications ranging from coatings to biomedical devices .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on various benzimidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(Isopropyl-benzimidazol) | 32 | E. coli |
| 2-(Isopropyl-benzimidazol) | 16 | S. aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound significantly inhibited cell growth compared to control groups. The IC50 values were assessed using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Mechanism of Action
The mechanism of action of 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methyl-1H-benzimidazol-2-YL)amino]ethanol
- 2-[(1-Ethyl-1H-benzimidazol-2-YL)amino]ethanol
- 2-[(1-Propyl-1H-benzimidazol-2-YL)amino]ethanol
Uniqueness
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol, with the chemical formula CHNO and CAS number 431071-96-4, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound is synthesized through the condensation of 1-isopropyl-1H-benzimidazole with ethanolamine, involving various reaction conditions to optimize yield and purity .
- Molecular Weight : 219.28 g/mol
- LogP : 2.18 (indicating moderate lipophilicity)
- Rotatable Bonds : 4
These properties suggest that the compound may effectively penetrate biological membranes, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit certain enzymes involved in DNA replication and repair pathways, making it a candidate for further investigation in cancer therapeutics.
Case Studies
-
In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC values suggesting significant efficacy in inhibiting cell proliferation .
Cell Line IC (µM) MCF7 15.0 A549 12.5 HepG2 9.8 - Mechanism of Action : The mechanism involves the interaction of the benzimidazole moiety with specific molecular targets, leading to apoptosis in cancer cells. This has been corroborated by fluorescence microscopy studies showing increased apoptotic markers in treated cells .
Other Biological Activities
Apart from its antimicrobial and anticancer properties, this compound has been investigated for:
- Antiviral Activity : Initial screenings indicate potential antiviral effects against certain viral strains.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although further research is needed to confirm these effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(1-Methyl-1H-benzimidazol-2-YL)amino]ethanol | Methyl | Moderate antimicrobial |
| 2-[(1-Ethyl-1H-benzimidazol-2-YL)amino]ethanol | Ethyl | Low anticancer activity |
| 2-[(1-Propyl-1H-benzimidazol-2-YL)amino]ethanol | Propyl | High anti-inflammatory |
The presence of the isopropyl group in this compound enhances its lipophilicity and biological activity compared to its methyl and ethyl counterparts.
Q & A
Q. What are the optimal synthetic routes for 2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, benzimidazole derivatives are synthesized via refluxing 1H-benzimidazole with acetyl chloride or hydrazine derivatives under controlled conditions (e.g., 2–4 hours at 80–100°C) . Purification is achieved through recrystallization using methanol or ethanol. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactants. Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. For instance, the ethanol moiety’s hydroxyl proton appears as a broad singlet (~δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 219.28) .
- IR Spectroscopy : Stretching frequencies for N-H (3200–3400 cm) and O-H (3500 cm) groups validate functional groups .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases) .
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293 or HeLa) at concentrations ranging from 1–100 µM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities and hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure. For example, the isopropyl group’s conformation and ethanol’s hydroxyl hydrogen bonding (e.g., O-H···N interactions with benzimidazole nitrogen) are resolved. Graph set analysis (e.g., S(6) motifs) maps intermolecular interactions . Table 1 : Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | 0.055 |
| H-bond distance (Å) | 2.85 (O-H···N) |
Q. What computational methods predict thermodynamic properties like vaporization enthalpy?
- Methodological Answer : The "centerpiece" approach calculates vaporization enthalpies (∆H) using group contribution methods. For ethanolamine derivatives, ∆H is estimated at ~60–70 kJ/mol via COSMO-RS simulations . Molecular dynamics (MD) simulations with AMBER force fields further validate phase behavior under varying temperatures .
Q. How should researchers address contradictions in spectroscopic or synthetic yield data?
- Methodological Answer :
- Systematic Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables .
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .
- Statistical Analysis : Apply ANOVA to assess yield variability across batches (p < 0.05 threshold) .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with varied alkyl chains (e.g., methyl, tert-butyl) and test bioactivity .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes (∆∆G) for substituent modifications .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
